molecular formula C17H12Br2 B1386729 2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene] CAS No. 951884-04-1

2',7'-Dibromospiro[cyclopent[3]ene-1,9'-fluorene]

Cat. No.: B1386729
CAS No.: 951884-04-1
M. Wt: 376.1 g/mol
InChI Key: QPQANYVXSVAJFZ-UHFFFAOYSA-N
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Description

2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] is a chemical compound with the molecular formula C17H12Br2. It is characterized by the presence of two bromine atoms attached to a spirocyclic structure that includes a cyclopentene ring fused to a fluorene moiety. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] typically involves the bromination of spiro[cyclopent3ene-1,9’-fluorene]. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and to prevent over-bromination.

Industrial Production Methods

While specific industrial production methods for 2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce hydroxylated or carbonylated compounds.

Scientific Research Applications

2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. Additionally, the spirocyclic structure can provide rigidity and stability, enhancing its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2’,7’-Dichlorospiro[cyclopent3ene-1,9’-fluorene]
  • 2’,7’-Difluorospiro[cyclopent3ene-1,9’-fluorene]
  • 2’,7’-Diiodospiro[cyclopent3ene-1,9’-fluorene]

Uniqueness

2’,7’-Dibromospiro[cyclopent3ene-1,9’-fluorene] is unique due to the presence of bromine atoms, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine, which can influence the compound’s electronic properties and interactions with other molecules.

Properties

IUPAC Name

2',7'-dibromospiro[cyclopentene-4,9'-fluorene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br2/c18-11-3-5-13-14-6-4-12(19)10-16(14)17(15(13)9-11)7-1-2-8-17/h1-6,9-10H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQANYVXSVAJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656907
Record name 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-04-1
Record name 2',7'-Dibromospiro[cyclopent-3-ene-1,9'-fluorene]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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